molecular formula C10H13N3O4 B14516307 Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate CAS No. 62519-18-0

Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate

Cat. No.: B14516307
CAS No.: 62519-18-0
M. Wt: 239.23 g/mol
InChI Key: LIVOWEYUFFAHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate is an organic compound with a complex structure that includes cyano, ethylamino, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by nitration and amination reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution of the ethylamino group could result in a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitro groups can participate in electron transfer reactions, while the ethylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(ethylamino)-4-nitropenta-2,4-dienoate
  • Methyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate
  • Ethyl 2-cyano-5-(methylamino)-4-nitropenta-2,4-dienoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for diverse chemical transformations, while the ethylamino group enhances its solubility and potential interactions with biological targets.

Properties

CAS No.

62519-18-0

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate

InChI

InChI=1S/C10H13N3O4/c1-3-12-7-9(13(15)16)5-8(6-11)10(14)17-4-2/h5,7,12H,3-4H2,1-2H3

InChI Key

LIVOWEYUFFAHNA-UHFFFAOYSA-N

Canonical SMILES

CCNC=C(C=C(C#N)C(=O)OCC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.